molecular formula C20H18N6O2 B2682222 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenylcyclopropanecarboxamide CAS No. 2034349-00-1

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenylcyclopropanecarboxamide

Cat. No.: B2682222
CAS No.: 2034349-00-1
M. Wt: 374.404
InChI Key: AODRELGQGXECBX-UHFFFAOYSA-N
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Description

N-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenylcyclopropanecarboxamide is a heterocyclic compound featuring a triazolopyridine core fused with a 3-methyl-1,2,4-oxadiazole substituent at the 7-position. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic motifs are critical .

Properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-13-22-18(28-25-13)14-7-10-26-16(11-14)23-24-17(26)12-21-19(27)20(8-9-20)15-5-3-2-4-6-15/h2-7,10-11H,8-9,12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODRELGQGXECBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenylcyclopropanecarboxamide is a novel compound that combines multiple pharmacophores known for their biological activities. The presence of the 1,2,4-oxadiazole and triazole rings suggests potential applications in cancer therapy and other therapeutic areas due to their established biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure that includes:

  • Molecular Formula: C₁₈H₁₇N₇O₃
  • Molecular Weight: 379.4 g/mol
  • CAS Number: 2034413-74-4

Biological Activity Overview

The biological activity of this compound can be attributed to the following mechanisms:

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant anticancer properties. These compounds often act by inhibiting various enzymes and pathways critical for cancer cell proliferation. The following points summarize the findings related to the anticancer potential of oxadiazole derivatives:

  • Mechanism of Action:
    • Inhibition of growth factors and kinases.
    • Interaction with nucleic acids and proteins involved in cell proliferation.
    • Induction of apoptosis in cancer cells through various pathways.
  • Case Studies:
    • A study highlighted that compounds containing the oxadiazole moiety showed potent activity against various cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values in the low micromolar range .
    • Another investigation demonstrated that modifications to the oxadiazole structure enhanced cytotoxicity against specific cancer types by targeting enzymes such as thymidylate synthase and HDAC .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study ReferenceActivity TestedCell LineIC₅₀ (µM)Mechanism
AnticancerMCF-70.98 ± 0.08Apoptosis induction
AnticancerA5491.05 ± 0.17Kinase inhibition
AnticancerHeLa1.28 ± 0.25Growth factor inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Triazolopyridine-Oxadiazole Hybrids

The closest analog is N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide (), which replaces the phenylcyclopropane with a furan-2-carboxamide. Key differences include:

  • Electronic Effects : The phenylcyclopropane group in the target compound introduces steric constraints and enhanced lipophilicity compared to the planar, electron-rich furan ring.
Pyrazole-Oxadiazole Derivatives

Compounds such as 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) () share the carboxamide linkage but utilize pyrazole cores. Structural distinctions include:

  • Ring Systems : The triazolopyridine core in the target compound may offer improved π-stacking interactions in biological systems compared to pyrazole-based analogs.
  • Melting Points : Pyrazole derivatives (e.g., 3a: mp 133–135°C; 3d: mp 181–183°C) exhibit variability based on substituents, suggesting the phenylcyclopropane group in the target compound could elevate its melting point due to rigidity .

Substituent Effects on Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Substituents
Target Compound ~437.4 ~3.2 Phenylcyclopropane, oxadiazole
Furan-2-carboxamide analog () ~380.3 ~2.8 Furan, oxadiazole
Pyrazole derivative 3a () 403.1 ~3.5 Chlorine, cyano, phenyl

Key Observations :

  • Chlorine substituents in pyrazole derivatives (e.g., 3a, 3b) lower logP but improve metabolic stability .

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